physicochemical properties of 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine
physicochemical properties of 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine
Title: Physicochemical Profiling and Analytical Methodologies for 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine: A Technical Whitepaper
Executive Summary
As a bi-heteroaryl building block, 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine presents a unique structural topology for drug discovery and chemical probe development. It features a furan-3-carbonyl moiety linked to a thiophene core, terminating in a primary ethylamine chain. While this scaffold offers excellent opportunities for hydrogen bonding and target engagement (e.g., GPCRs), it also introduces specific physicochemical and metabolic challenges. This whitepaper outlines the predicted properties of this compound and details the self-validating analytical methodologies required to profile its behavior in vitro.
Structural Architecture & Predictive Physicochemical Profiling
The behavior of this molecule is dictated by the interplay of its three distinct functional zones:
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The Primary Amine : A basic center that governs the compound's ionization state at physiological pH. Based on the structural analog [1], the baseline pKa is approximately 9.47[2]. The addition of the furan-3-carbonyl group exerts a weak electron-withdrawing inductive effect through the thiophene ring. However, the two-carbon aliphatic spacer (-CH 2 -CH 2 -) insulates the amine from direct resonance, resulting in a predicted pKa of ~9.3.
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The Thiophene Core : Acts as a lipophilic, metabolically stable bioisostere of a benzene ring, driving passive permeability.
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The Furan-3-carbonyl Moiety : Provides critical hydrogen-bond acceptor capabilities but introduces a known structural alert for cytochrome P450-mediated metabolic reactivity[3].
Table 1: Predicted Physicochemical Properties
| Property | Value | Rationale / Derivation |
| Molecular Formula | C 11 H 11 NO 2 S | Core bi-heteroaryl structure with ethylamine chain. |
| Molecular Weight | 221.28 g/mol | Optimal for fragment-based or lead-like space. |
| Predicted pKa | ~9.3 | Extrapolated from thiophene-2-ethylamine base values[1]. |
| Predicted LogP | ~1.8 - 2.2 | Calculated via atom-based lipophilicity contributions. |
| TPSA | 84.4 Ų | Primary amine (26) + Ketone (17) + Furan O (13) + Thiophene S (28). |
| Ionization (pH 7.4) | >99% Cationic | Driven by the basic primary aliphatic amine. |
Analytical Methodologies for Physicochemical Validation
As a Senior Application Scientist, I emphasize that theoretical predictions must be validated through robust, self-validating experimental protocols. The following methodologies are designed to counter the specific challenges posed by this lipophilic, basic molecule.
Protocol 1: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation
The Causality: Because the neutral free base of this bi-heteroaryl compound is highly lipophilic and poorly water-soluble, standard aqueous potentiometric titration will result in precipitation, yielding inaccurate inflection points. To circumvent this, titrations must be performed in varying ratios of a co-solvent, followed by mathematical extrapolation to pure aqueous conditions[4].
Step-by-Step Methodology:
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Sample Preparation: Dissolve the compound in standardized 0.15 M KCl solutions containing 30%, 40%, and 50% methanol by volume to maintain constant ionic strength and ensure complete dissolution of the neutral species[5].
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Titration: Perform pH-metric titrations across a pH range of 2.0 to 11.0 using an automated titrator (e.g., Sirius T3) under a nitrogen atmosphere to prevent CO 2 absorption.
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Extrapolation: Calculate the apparent pKa (psKa) for each methanol concentration. Apply the [5], which relies on the linear correlation between psKa + log[H2O] and the reciprocal of the dielectric constant (1/ε) of the solvent mixture[4].
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Self-Validation Check: The y-intercept of the linear regression (at 0% methanol) yields the true aqueous pKa. An R2 value > 0.99 validates the absence of concentration-dependent aggregation or micelle formation during the titration[5].
Protocol 2: Lipophilicity Profiling (LogD 7.4 ) via Shake-Flask LC-MS/MS
The Causality: At pH 7.4, the primary amine is >99% protonated. UV-spectrophotometric partitioning methods are insufficient due to the low aqueous solubility of the neutral species and the risk of micelle formation at higher concentrations. LC-MS/MS allows for quantification at sub-micromolar concentrations, ensuring true monomeric partitioning.
Step-by-Step Methodology:
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Equilibration: Pre-equilibrate 1-octanol and phosphate-buffered saline (PBS, pH 7.4) by stirring together vigorously for 24 hours to ensure mutual saturation.
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Partitioning: Spike the compound into the octanol phase to achieve a target concentration of 1 µM. Add an equal volume of the pre-equilibrated PBS.
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Agitation & Separation: Shake the biphasic system at 300 rpm for 60 minutes at 25°C. Centrifuge at 3000 × g for 15 minutes to ensure complete phase separation and break any micro-emulsions.
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Quantification: Sample both phases carefully to avoid cross-contamination. Dilute appropriately in acetonitrile and quantify using LC-MS/MS (ESI+ mode, monitoring the [M+H]+ transition at m/z 222.1).
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Self-Validation Check: Perform the assay at three different compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Consistent LogD values across all concentrations validate that the system is operating within the linear, monomeric partitioning range.
Metabolic Reactivity & Structural Alerts: The Furan Conundrum
While the thiophene and ethylamine moieties are relatively stable, the furan ring is a well-documented structural alert.
Mechanistic Insight: (particularly CYP2E1 and CYP3A4) catalyze the oxidation of the furan ring[3][6]. This oxidation does not simply hydroxylate the ring; it leads to the formation of a highly reactive electrophilic intermediate, cis-2-butene-1,4-dial (BDA), or an epoxide[7]. BDA is an α,β-unsaturated dialdehyde that readily alkylates cellular nucleophiles, forming covalent adducts with proteins and DNA, which can trigger hepatotoxicity[3][6].
Protocol 3: Reactive Metabolite Trapping Assay
To assess the metabolic liability of 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine, an in vitro trapping assay is mandatory.
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Incubation: Incubate the compound (10 µM) with human liver microsomes (HLM, 1 mg/mL protein) and NADPH (1 mM) at 37°C[6].
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Trapping Agents: Include a mixture of N-acetyl-L-cysteine (NAC) and N-acetyl-L-lysine (NAL) (1 mM each) in the incubation matrix. These act as surrogate nucleophiles for cellular proteins[6].
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Quenching: Terminate the reaction with cold acetonitrile after 60 minutes and centrifuge to precipitate proteins.
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Detection: Analyze the supernatant via high-resolution mass spectrometry (HRMS) to detect the formation of [6]. The presence of these adducts confirms the bioactivation pathway and flags the compound for necessary structural optimization.
In Silico & In Vitro Workflow Diagram
Figure 1: Physicochemical and in vitro ADME profiling workflow for the bi-heteroaryl compound.
Conclusion
The comprehensive profiling of 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine requires a tailored analytical approach. By utilizing Yasuda-Shedlovsky extrapolation for pKa determination and LC-MS/MS for LogD profiling, researchers can accurately map its physicochemical space. Crucially, the presence of the furan ring necessitates proactive reactive metabolite trapping to mitigate downstream toxicological risks, ensuring that only viable, safe candidates progress through the drug development pipeline.
References
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ChemBK . "2-Thiophenethylamine". Chemical Database. URL: [Link]
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Peterson, L.A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring". Chemical Research in Toxicology. URL: [Link]
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Takács-Novák, K., et al. "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures". International Journal of Pharmaceutics. URL: [Link]
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Işık, M., et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments". Journal of Computer-Aided Molecular Design. URL: [Link]
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Moro, S., et al. "Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes". Drug Metabolism and Disposition. URL: [Link]
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